

Comparative Toxicity of Dinoseb Acetate and Other Dinitrophenols: A Guide for Researchers

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Compound of Interest

Compound Name: *Dinoseb acetate*

Cat. No.: *B1212917*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of **Dinoseb acetate** with other dinitrophenol compounds. The information is compiled from various toxicological studies to assist researchers in understanding the relative hazards of these substances. All quantitative data is summarized in clear tabular format, and detailed experimental methodologies are provided for key cited experiments.

Executive Summary

Dinitrophenols are a class of synthetic organic chemicals known for their ability to uncouple oxidative phosphorylation, the primary process of ATP synthesis in mitochondria. This disruption of cellular energy production is the fundamental mechanism of their toxicity.^[1] Dinoseb and its acetate form are potent herbicides that have been banned in many countries due to their high toxicity. This guide reveals that Dinoseb and its acetate exhibit high acute toxicity, comparable to or greater than many other dinitrophenol isomers. The toxicity can vary significantly depending on the specific isomer, the route of exposure, and the animal species.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data (LD50 values) for **Dinoseb acetate** and other selected dinitrophenol compounds across different species and routes of administration. The LD50 represents the dose that is lethal to 50% of the tested population.

Table 1: Oral Acute Toxicity (LD50)

Compound	Species	LD50 (mg/kg)	Reference(s)
Dinoseb acetate	Rat	55 - 65	[2]
Dinoseb	Rat	25 - 60	[1][3][4]
Guinea Pig	25	[1]	
2,3-Dinitrophenol	Rat (intraperitoneal)	190	[5][6]
2,4-Dinitrophenol	Rat	30 - 320	[5][6]
Rabbit	30	[7]	
Guinea Pig	81	[7]	
2,5-Dinitrophenol	Rat (intraperitoneal)	150	[5][8]
2,6-Dinitrophenol	Rat (intraperitoneal)	38	[5][6]
3,4-Dinitrophenol	Rat (intraperitoneal)	98	[5][6]
3,5-Dinitrophenol	Rat (intraperitoneal)	45	[5][6]

Table 2: Dermal Acute Toxicity (LD50)

Compound	Species	LD50 (mg/kg)	Reference(s)
Dinoseb	Rabbit	80 - 200	[1][9]
Guinea Pig	200 - 300	[1]	
2,4-Dinitrophenol	Guinea Pig	300 (20% mortality)	[6]

Table 3: Inhalation Acute Toxicity (LC50)

Compound	Species	LC50 (mg/L air)	Exposure Time	Reference(s)
Dinoseb acetate	Rat	1.3	4 hours	[2]
Dinoseb	Rat	0.033 - 0.290	4 hours	[10][11]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for dinitrophenols is the uncoupling of oxidative phosphorylation in the mitochondria.[1][12] In normal cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase. Dinitrophenols are lipophilic weak acids that act as proton ionophores. They pick up protons in the acidic intermembrane space and transport them across the inner mitochondrial membrane into the more alkaline matrix, dissipating the proton gradient.[1] This uncoupling disrupts the link between electron transport and ATP synthesis. The energy from the electron transport is released as heat instead of being used to produce ATP, leading to hyperthermia and cellular energy depletion.[1]

Caption: Uncoupling of oxidative phosphorylation by dinitrophenols.

Experimental Protocols

The acute toxicity values presented in this guide are primarily determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is determined by administering the test substance in a single dose via gavage to a group of experimental animals (typically rats). The procedure involves a stepwise approach with the use of a minimum number of animals per step. The presence or absence of compound-related mortality at one step determines the dose for the next step. Animals are

observed for signs of toxicity and mortality for up to 14 days. The LD50 value is then estimated based on the mortality data.

Acute Dermal Toxicity (OECD Guideline 402)

For acute dermal toxicity, the test substance is applied to a shaved area of the skin of the experimental animal (typically rabbits or rats) for a 24-hour period. The application site is covered with a porous gauze dressing. Observations for signs of toxicity and mortality are made for up to 14 days following the removal of the dressing. The dermal LD50 is calculated from the mortality data.

Conclusion

Dinoseb acetate and its parent compound, Dinoseb, are highly toxic dinitrophenols. Their acute toxicity, particularly through oral and dermal routes, is significant and comparable to other potent dinitrophenol isomers like 2,4-DNP and 2,6-DNP. The primary mechanism of this toxicity is the uncoupling of oxidative phosphorylation, leading to a critical failure in cellular energy production. Researchers and professionals in drug development should handle these compounds with extreme caution, implementing stringent safety protocols to avoid exposure. The data presented in this guide underscores the importance of understanding the structure-activity relationship within the dinitrophenol class for predicting and mitigating potential toxic effects.

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